REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:13]([O-])([O-:15])=[O:14].[K+]>OS(O)(=O)=O>[Cl:1][C:2]1[C:10]([N+:13]([O-:15])=[O:14])=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=C(C(=C1)C)F
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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OS(=O)(=O)O
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Name
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KNO3
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Quantity
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12.3 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])[O-].[K+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while cooling with ice
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Type
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TEMPERATURE
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Details
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The mixture is then warmed to 50° for 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
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subsequently poured onto ice
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Type
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CUSTOM
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Details
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After isolation and recrystallization from toluene, 18.8 g of 2-chloro-5-fluoro-4-methyl-3-nitrobenzoic acid of melting point 186°-88°
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Type
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CUSTOM
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Details
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are obtained
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |